3-Bromo-4-isobutylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZECJSZOHFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660786 | |
| Record name | 3-Bromo-4-(2-methylpropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-07-0 | |
| Record name | 3-Bromo-4-(2-methylpropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Retrosynthesis of 3 Bromo 4 Isobutylbenzoic Acid
Established Synthetic Pathways to Related Brominated and Isobutyl-Substituted Aromatic Systems
Traditional synthetic routes provide a foundational understanding of the construction of molecules like 3-Bromo-4-isobutylbenzoic acid. These methods often involve the sequential introduction of functional groups onto an aromatic scaffold.
Bromination Strategies on Isobutyl-Substituted Benzoic Acid Precursors
A primary method for synthesizing brominated aromatic compounds is through electrophilic aromatic substitution. In the context of producing this compound, this would typically involve the direct bromination of 4-isobutylbenzoic acid. The aromatic ring of 4-isobutylbenzoic acid can undergo electrophilic substitution reactions, such as halogenation. For instance, reaction with bromine in acetic acid can introduce a bromine atom onto the ring. The isobutyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The position of bromination will be influenced by the interplay of these directing effects. Iron-catalyzed bromination is another method that has been successfully used for the regioselective bromination of related substituted benzenes. sci-hub.se
A patent describes a method for synthesizing 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde (B137897) using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) in a dichloromethane-water system, which avoids the use of elemental bromine. google.com This approach could potentially be adapted for the bromination of 4-isobutylbenzaldehyde (B42465), a precursor to the target acid.
Oxidative Routes for Carboxylic Acid Functionalization from Precursors
The carboxylic acid moiety is a key functional group of the target molecule. A common and effective strategy to introduce this group is through the oxidation of a corresponding aldehyde or alcohol.
The aldehyde group is readily oxidized to a carboxylic acid. For example, 3-Bromo-4-isobutoxybenzaldehyde can be oxidized to 3-Bromo-4-isobutoxybenzoic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation is a standard and high-yielding reaction in organic synthesis. Similarly, the aldehyde group of 3-bromo-4-isobutylbenzaldehyde could be oxidized to form the desired this compound.
Advanced Carbon-Carbon Bond Formation Strategies in Related Syntheses
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in constructing complex aromatic systems from simpler building blocks.
Palladium-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forging aryl-alkyl bonds. sci-hub.se For instance, the isobutyl group could be introduced onto a brominated benzoic acid derivative via a coupling reaction. While specific examples for this compound are not prevalent, the synthesis of related compounds showcases this strategy. For example, the ortho-methylation of 4-isobutylbenzoic acid has been achieved through a palladium-catalyzed coupling reaction with methylboronic acid, although it required significant catalyst loading. sci-hub.se
Suzuki-Miyaura Cross-Coupling in the Synthesis of Related Benzoic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. mdpi.com This reaction is known for its mild conditions, tolerance of various functional groups, and use of stable and relatively non-toxic boronic acids. mdpi.com
In the context of synthesizing benzoic acid derivatives, the Suzuki-Miyaura reaction can be employed in several ways. For instance, a key intermediate for the fragrance Silvial®, 4-isobutylbenzaldehyde, can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde (B125591) and 2-methylpropylboronic acid. researchgate.net This aldehyde could then be oxidized to 4-isobutylbenzoic acid. An experiment suitable for an undergraduate laboratory demonstrates the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid in water. acs.org This highlights the applicability of this reaction directly on benzoic acid substrates. Furthermore, recent advancements have explored the use of carboxylic acids themselves as coupling partners in decarboxylative Suzuki-Miyaura reactions. manchester.ac.uk
The table below summarizes the different synthetic strategies discussed:
| Synthetic Strategy | Precursor(s) | Key Reagents/Catalysts | Product | Reference(s) |
| Electrophilic Bromination | 4-Isobutylbenzoic Acid | Bromine, Acetic Acid | This compound (potential) | |
| Oxidation of Aldehyde | 3-Bromo-4-isobutoxybenzaldehyde | Potassium Permanganate (KMnO₄) | 3-Bromo-4-isobutoxybenzoic Acid | |
| Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde, 2-Methylpropylboronic Acid | Palladium Catalyst | 4-Isobutylbenzaldehyde | researchgate.net |
| Suzuki-Miyaura Coupling | 4-Bromobenzoic Acid, Phenylboronic Acid | Palladium Catalyst | 4-Phenylbenzoic Acid | acs.org |
Regiochemical Control in Directed Aromatic Substitution and Functionalization
The key to synthesizing this compound is controlling the regiochemistry of the electrophilic aromatic substitution, specifically bromination. The outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the isobutyl group at position 4 and the carboxylic acid group at position 1.
The isobutyl group is an alkyl group, which is an activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. In an electrophilic substitution reaction on a disubstituted benzene ring, the position of the incoming electrophile is generally determined by the more powerful activating group. In the case of 4-isobutylbenzoic acid, the activating isobutyl group directs the incoming electrophile (the bromonium ion, Br+) to the positions ortho to it, which are positions 3 and 5.
Since both positions 3 and 5 are electronically favored, steric hindrance often becomes the deciding factor. The steric bulk of the isobutyl group can influence the reaction, but in this case, both ortho positions are sterically similar with respect to the isobutyl group. Therefore, the bromination of 4-isobutylbenzoic acid is expected to yield primarily the 3-bromo isomer, with the potential formation of some 5-bromo isomer as well. The strong directing effect of the isobutyl group effectively overrides the meta-directing effect of the deactivating carboxyl group, leading to the desired this compound.
Alternative strategies can also be considered. For instance, the synthesis of the related compound 3-bromo-4-isobutyloxyphenyl carbothioamide was achieved by first brominating 4-hydroxybenzonitrile (B152051), followed by alkylation. atlantis-press.comresearchgate.net A similar approach for the target molecule could involve the bromination of a precursor like 4-isobutylphenol, followed by oxidation of the isobutyl group or another functional handle to the carboxylic acid, though this adds complexity.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as the isomeric 2-bromo-4-isobutylbenzoic acid or di-brominated products. sci-hub.se Key parameters for optimization include the choice of brominating agent, catalyst, solvent, and temperature.
Brominating Agents and Catalysts: Elemental bromine (Br₂) is a common brominating agent. This reaction is typically catalyzed by a Lewis acid, such as iron (Fe) powder or iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophilic Br+ species. sci-hub.se N-Bromosuccinimide (NBS) serves as an alternative bromine source that can sometimes offer milder reaction conditions and improved selectivity, although it may require a solvent, which can reduce process productivity. sci-hub.se Iodine-catalyzed bromination has also been explored for similar substrates, showing reasonable regioselectivity but with some risk of dihalogenation. sci-hub.se
Solvents and Temperature: The choice of solvent can influence reaction rate and selectivity. Solvents like dichloromethane (B109758) or acetonitrile (B52724) are often used for bromination reactions. However, for preparative or industrial applications, performing the reaction "neat" (without a solvent) can significantly improve productivity. sci-hub.se The reaction temperature must be carefully controlled; while heating can increase the reaction rate, it can also lead to the formation of undesired side products.
Purification: After the reaction is complete, purification is necessary to isolate the desired product with high purity. Common techniques include recrystallization, which is effective for removing isomeric impurities, and column chromatography for more challenging separations. evitachem.comresearchgate.net
The following interactive table summarizes typical conditions used in the bromination of aromatic compounds, which can be adapted for the synthesis of this compound.
| Parameter | Option 1 | Option 2 | Rationale and Optimization Goal |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Br₂ is cost-effective for large scale; NBS can offer milder conditions and higher selectivity. sci-hub.se |
| Catalyst | Iron (Fe) or FeBr₃ | Iodine (I₂) | Fe-based catalysts are standard for activating Br₂. sci-hub.se Iodine can also be effective but may lead to side products. sci-hub.se |
| Solvent | Dichloromethane | Neat (No Solvent) | Solvents can help control the reaction, but neat conditions increase throughput and are often preferred for scalability. sci-hub.se |
| Temperature | 0°C to Room Temperature | Reflux | Lower temperatures can enhance selectivity and reduce byproduct formation. Refluxing may be needed to drive the reaction to completion but increases risks of side reactions. |
| Purification Method | Recrystallization | Column Chromatography | Recrystallization is a cost-effective method for achieving high purity on a larger scale. researchgate.net Chromatography is used for precise separation when needed. evitachem.com |
Scalability Considerations for Academic Research and Preparative Applications
Scaling up the synthesis of this compound from a laboratory setting to larger preparative applications requires careful consideration of several factors beyond simple yield, including cost, safety, and process efficiency. sci-hub.se
Cost-Effectiveness: The choice of starting materials and reagents is paramount. While complex, multi-step syntheses or those requiring expensive catalysts (e.g., palladium-based catalysts) might be feasible in academic research, they are often unsuitable for large-scale production due to high costs. sci-hub.se The preferred route relies on inexpensive and readily available materials like 4-isobutylbenzoic acid and elemental bromine. sci-hub.se
Process Productivity and Efficiency: To maximize efficiency on a larger scale, reactions are often performed under concentrated or solvent-free (neat) conditions. sci-hub.se This reduces the total volume of the reaction mixture, allowing for larger batches in the same reactor and simplifying downstream processing by eliminating the need for solvent removal. The use of modern technologies like continuous flow reactors can further enhance efficiency, offering better control over reaction parameters and improving safety.
Safety and Handling: Large-scale bromination reactions present specific safety challenges. The use of elemental bromine, a corrosive and toxic substance, requires specialized handling procedures. Furthermore, the electrophilic substitution reaction produces hydrogen bromide (HBr) gas as a byproduct. sci-hub.se On a large scale, this corrosive and toxic gas cannot simply be vented; it must be captured and neutralized using a gas scrubber system to ensure operational safety and environmental compliance. sci-hub.se
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Isobutylbenzoic Acid
Reactivity of the Aryl Halide Moiety (Bromine)
The carbon-bromine (C-Br) bond on the aromatic ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring—the electron-donating isobutyl group and the electron-withdrawing carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org Unlike aliphatic SN2 reactions, the direct back-side attack is impossible due to the planar geometry of the benzene (B151609) ring. youtube.com Instead, the reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org
The first step involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group is typically required to stabilize the negative charge through resonance. youtube.comyoutube.com
In 3-Bromo-4-isobutylbenzoic acid, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, it is located meta to the bromine atom, meaning its ability to stabilize the Meisenheimer complex via resonance is limited. The isobutyl group, being an electron-donating group (EDG), is located para to the bromine and tends to deactivate the ring for nucleophilic substitution. Due to these electronic factors, this compound is generally resistant to classical SNAr reactions under standard conditions, requiring harsh conditions or very strong nucleophiles.
More recent research has also identified concerted SNAr (cSNAr) mechanisms where bond formation and bond breaking occur in a single transition state, avoiding a discrete Meisenheimer intermediate. nih.gov However, these are also generally favored on electron-poor aromatic systems.
The C-Br bond in this compound is highly susceptible to a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts, typically based on palladium, nickel, or copper, facilitate the reaction between the aryl halide and a coupling partner.
Common cross-coupling reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a C-C bond with an alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.
Stille Coupling: Palladium-catalyzed reaction with an organotin compound.
A more advanced strategy involves the synergistic use of photoredox catalysis with metal catalysis. For instance, metallaphotoredox-catalyzed reactions can enable the coupling of carboxylic acids with alkyl halides, although in the context of this compound, the aryl bromide itself would be the reactive handle for coupling. nih.gov
| Coupling Reaction | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R |
| Heck | Alkene | Pd(OAc)₂, Ligand | Aryl-Alkene |
| Sonogashira | Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |
| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand | Aryl-NR₂ |
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is another primary site for chemical modification, offering pathways to several important classes of compounds.
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification). nih.gov This is a reversible process, and the equilibrium can be driven towards the product ester by removing water or using an excess of the alcohol. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol to give the ester in high yield.
Amidation follows a similar logic. Direct reaction of this compound with an amine is generally slow and requires high temperatures. More commonly, the reaction is facilitated by peptide coupling reagents (e.g., DCC, EDC) or by first converting the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.
| Reaction | Reagent(s) | Product |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-bromo-4-isobutylbenzoate |
| Amidation | 1. SOCl₂ 2. Diethylamine (NH(CH₂CH₃)₂) | N,N-Diethyl-3-bromo-4-isobutylbenzamide |
The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will reduce the carboxylic acid to the corresponding primary alcohol, (3-bromo-4-isobutylphenyl)methanol. Borane (BH₃) complexes are also effective for this transformation and are generally chemoselective for the carboxylic acid group, leaving other functional groups like esters intact.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more complex. Direct reduction is challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, a multi-step approach is usually employed. The carboxylic acid can first be converted to a derivative like a Weinreb amide or an acyl chloride, which can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).
Reactivity of the Isobutyl Side Chain
The isobutyl side chain consists of saturated sp³-hybridized carbon atoms and is generally the least reactive portion of the molecule under many conditions. The C-H bonds of the alkyl chain are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles.
However, under specific conditions, such as free-radical reactions, the isobutyl group can be functionalized. For example, benzylic C-H bonds are particularly susceptible to radical halogenation. In this compound, the CH₂ group attached to the aromatic ring is the benzylic position. Reaction with a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., AIBN) could potentially introduce a bromine atom at this benzylic position, leading to 3-bromo-4-(1-bromo-2-methylpropyl)benzoic acid. The tertiary C-H bond within the isobutyl group is also a potential site for radical abstraction, but benzylic functionalization is typically more favorable due to the resonance stabilization of the resulting benzylic radical. However, compared to the aryl bromide and carboxylic acid, the isobutyl chain's reactivity is limited.
Benzylic and Aliphatic Functionalization
The isobutyl group of this compound offers sites for functionalization at both the benzylic position (the carbon atom directly attached to the benzene ring) and the aliphatic positions (the other carbons of the isobutyl chain). These positions exhibit distinct reactivities.
Benzylic Functionalization:
The benzylic C-H bonds are weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. This inherent reactivity makes the benzylic position a prime target for various functionalization reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. quora.com In the case of this compound, this reaction would lead to the formation of 3-bromo-4-(1-carboxy-1-methylethyl)benzoic acid. It is important to note that harsh oxidation conditions can lead to the cleavage of the entire alkyl side chain, yielding 3-bromoterephthalic acid. quora.com Milder oxidation methods can potentially yield the corresponding benzylic alcohol or ketone.
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. For this compound, benzylic bromination would yield 3-bromo-4-(1-bromo-2-methylpropyl)benzoic acid.
Aliphatic Functionalization:
Functionalization of the aliphatic C-H bonds of the isobutyl group, which are not at the benzylic position, is generally more challenging due to their higher bond dissociation energies and lack of activation by the aromatic ring. However, recent advancements in C-H activation chemistry offer potential pathways.
Radical Chain Transfer: Innovative methods involving radical chain transfer reactions have shown promise for the diversification of aliphatic C-H bonds in complex molecules. nih.gov These approaches could potentially be applied to selectively functionalize the terminal methyl groups of the isobutyl side chain.
Directed C-H Activation: While the carboxylic acid group in this compound can act as a directing group, it typically favors ortho-C-H activation on the aromatic ring. mdpi.com However, the development of new catalytic systems may enable the directed functionalization of specific aliphatic C-H bonds within the isobutyl group in the future. researchgate.net
Interactive Data Table: Potential Functionalization Reactions of the Isobutyl Group
| Position | Reaction Type | Reagents and Conditions | Potential Product |
| Benzylic | Oxidation | KMnO₄, heat | 3-bromo-4-(1-carboxy-1-methylethyl)benzoic acid |
| Benzylic | Bromination | NBS, UV light or AIBN | 3-bromo-4-(1-bromo-2-methylpropyl)benzoic acid |
| Aliphatic | C-H Activation | Advanced Catalytic Systems | Functionalized at non-benzylic positions |
Influence of Substituents (Bromine and Isobutyl) on Electronic and Steric Effects
The reactivity of the this compound molecule is significantly modulated by the electronic and steric nature of its substituents: the bromine atom and the isobutyl group.
Electronic Effects:
The electronic influence of a substituent on the reactivity of a benzoic acid derivative can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the substituent's electronic properties through the Hammett constant (σ). wikipedia.org
Bromine (meta to COOH): The bromine atom at the 3-position is meta to the carboxylic acid group. Halogens are generally considered to be electron-withdrawing through their inductive effect (-I) and electron-donating through resonance (+R). In the meta position, the inductive effect dominates. The Hammett constant for a meta-bromo substituent (σ_m) is approximately +0.39, indicating its electron-withdrawing nature. pitt.edu This electron withdrawal increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.
Isobutyl (para to COOH): The isobutyl group at the 4-position is para to the carboxylic acid. Alkyl groups are generally electron-donating through an inductive effect (+I) and hyperconjugation. The Hammett constant for a para-isobutyl group (σ_p) is negative (the exact value is not readily available but is expected to be similar to other alkyl groups like methyl, with σ_p = -0.17), signifying its electron-donating character. researchgate.net This electron donation destabilizes the carboxylate anion, thereby decreasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org
Steric Effects:
Steric hindrance can play a crucial role in the reactivity of substituted benzoic acids.
Ortho Effect: While the isobutyl group is not in the ortho position, it is important to consider the "ortho effect" for context. Substituents in the position ortho to the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring. hcpgcollege.edu.in This steric inhibition of resonance can, in many cases, lead to an increase in the acidity of the benzoic acid, regardless of the electronic nature of the substituent. quora.com
Steric Hindrance from the Isobutyl Group: The isobutyl group, being bulkier than a methyl or ethyl group, can exert some steric hindrance on the adjacent bromine atom and the more distant carboxylic acid group. This steric bulk could influence the approach of reagents to the neighboring positions on the aromatic ring and potentially affect the conformation of the molecule. For reactions involving the carboxylic acid group itself, such as esterification, the steric hindrance from the para-isobutyl group is generally considered to be minimal.
Interactive Data Table: Hammett Substituent Constants (σ)
| Substituent | Position | σ Value | Electronic Effect |
| Bromo | meta | ~ +0.39 | Electron-withdrawing |
| Isobutyl | para | ~ -0.15 to -0.20 (estimated) | Electron-donating |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Isobutylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 3-Bromo-4-isobutylbenzoic acid is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at the C2 position, positioned between the bromine and carboxylic acid groups, would likely appear as a doublet. The proton at C5, flanked by the isobutyl group and a hydrogen, would also be expected to be a doublet, while the C6 proton, adjacent to the carboxylic acid, would likely present as a doublet of doublets due to coupling with both H2 and H5.
The isobutyl group would give rise to characteristic signals in the aliphatic region of the spectrum. A doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons are expected. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically at a downfield chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | Broad Singlet | - |
| Ar-H2 | 7.8 - 8.2 | d | ~2.0 |
| Ar-H5 | 7.2 - 7.5 | d | ~8.0 |
| Ar-H6 | 7.6 - 7.9 | dd | ~8.0, ~2.0 |
| -CH₂- | 2.6 - 2.8 | d | ~7.0 |
| -CH- | 1.8 - 2.1 | m | - |
| -CH₃ | 0.9 - 1.1 | d | ~6.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will show six signals, with their chemical shifts influenced by the attached substituents (bromine, isobutyl, and carboxylic acid). The carbon atom bearing the bromine (C3) would be significantly shifted compared to the other aromatic carbons. The four signals of the isobutyl group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Ar-C1 | 130 - 135 |
| Ar-C2 | 130 - 135 |
| Ar-C3 | 120 - 125 |
| Ar-C4 | 140 - 145 |
| Ar-C5 | 125 - 130 |
| Ar-C6 | 128 - 133 |
| -CH₂- | 40 - 45 |
| -CH- | 28 - 33 |
| -CH₃ | 20 - 25 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. For instance, cross-peaks would be expected between the aromatic protons H5 and H6, and between H2 and H6. In the isobutyl group, correlations would be seen between the -CH₂- protons and the -CH- proton, and between the -CH- proton and the -CH₃ protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. youtube.com This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to their respective carbon signals in the isobutyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 257.12 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 257, along with an [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the loss of the entire carboxylic acid group (-COOH, m/z 45). For this compound, fragmentation of the isobutyl side chain is also likely. A significant peak would be expected from the loss of a propyl radical (C₃H₇), leading to a fragment at m/z 214, or the loss of an isobutyl radical (C₄H₉), resulting in a fragment at m/z 200. The fragmentation of 3-bromobenzoic acid often shows a strong peak corresponding to the loss of the carboxyl group. guidechem.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 257/259 | [M]⁺ (Molecular ion) |
| 240/242 | [M-OH]⁺ |
| 212/214 | [M-C₃H₇]⁺ |
| 200/202 | [M-C₄H₉]⁺ |
| 183/185 | [M-C₄H₉-OH]⁺ |
| 155 | [M-C₄H₉-Br]⁺ |
Note: The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would appear in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would give a strong absorption band around 1700 cm⁻¹.
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. For related compounds like 3-bromobenzoic acid, characteristic IR peaks are well-documented. sinfoobiotech.com
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C=O stretch (Carbonyl) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-O stretch | 1210 - 1320 |
| C-Br stretch | 550 - 690 |
Note: Predicted values are based on typical group frequencies.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there are no published crystal structures for this compound.
If suitable crystals could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the isobutyl group relative to the aromatic plane. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed experimental data regarding the bond lengths, bond angles, and torsion angles of this compound are not available in published crystallographic literature. This information is essential for a complete understanding of the molecule's conformation and the steric and electronic effects of its substituents.
Investigation of Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure. Such an analysis would typically involve the identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the supramolecular assembly in the solid state. As this data is not available, a detailed description of the crystal packing cannot be furnished.
Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Isobutylbenzoic Acid
Electronic Structure Calculations and Quantum Mechanical Insights
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and determining the ground-state energy of a compound. For 3-bromo-4-isobutylbenzoic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net This optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure.
The optimized geometry is critical for understanding the steric and electronic effects of the bromo and isobutyl substituents on the benzoic acid core. The isobutyl group, being flexible, can adopt various conformations, and DFT helps in identifying the most energetically favorable one. The presence of the electron-withdrawing bromine atom and the electron-donating isobutyl group influences the electronic distribution within the benzene (B151609) ring and the acidity of the carboxylic acid group. nih.govlibretexts.org
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-C-O (carboxyl) Angle | ~118° |
| O-C=O (carboxyl) Angle | ~123° |
Note: These are representative values and can vary based on the specific DFT functional and basis set used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
For this compound, the MEP map would typically show:
Negative potential (red/yellow): Regions of high electron density, primarily located around the oxygen atoms of the carboxylic acid group. These are the most likely sites for electrophilic attack. researchgate.net
Positive potential (blue): Regions of low electron density, expected around the acidic hydrogen of the carboxylic acid and, to a lesser extent, the hydrogen atoms of the isobutyl group. The acidic proton would be the most prominent blue region, indicating its susceptibility to deprotonation. researchgate.net
Neutral potential (green): Regions with intermediate potential, generally found over the carbon framework of the benzene ring and the isobutyl chain.
The MEP map provides a clear visual representation of how the electron-withdrawing bromine and electron-donating isobutyl group modulate the electronic landscape of the molecule, influencing its intermolecular interactions and reactivity. walisongo.ac.idresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide critical insights into its conformational flexibility, particularly the rotation of the isobutyl group and the carboxylic acid group. biorxiv.org
By simulating the molecule's behavior in a solvent, such as water or an organic solvent, MD can reveal:
The range of accessible conformations and the energy barriers between them.
The preferred orientation of the isobutyl chain relative to the aromatic ring.
The dynamics of hydrogen bonding between the carboxylic acid group and solvent molecules or other solute molecules. acs.org
This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its solubility, crystal packing, and interactions with biological targets.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify a compound. For this compound, these predictions include:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. Key predicted vibrations for this molecule would include the O-H stretch, C=O stretch of the carboxylic acid, C-Br stretch, and various C-H and C-C vibrations of the aromatic ring and isobutyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted shifts can aid in the assignment of signals in experimental NMR spectra, confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. researchgate.net This can help in understanding the electronic structure and the effect of the substituents on the absorption maxima.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Value |
| IR | C=O Stretch | 1700-1730 cm⁻¹ |
| IR | O-H Stretch (acid) | 2500-3300 cm⁻¹ (broad) |
| ¹H NMR | Carboxylic Acid Proton | 10-12 ppm |
| ¹H NMR | Aromatic Protons | 7-8 ppm |
| ¹³C NMR | Carbonyl Carbon | 170-180 ppm |
| UV-Vis | λmax | ~240-250 nm |
Note: These are approximate values and can be influenced by the computational method and solvent effects.
Structure-Reactivity Relationship (SRR) Predictions and Mechanistic Elucidation
Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, SRR predictions can be made by analyzing various calculated parameters:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net
Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.gov
Reaction Pathway Modeling: For specific reactions involving this compound, such as esterification or nucleophilic aromatic substitution, computational methods can be used to model the entire reaction pathway. This includes identifying transition states and calculating activation energies, providing a detailed mechanistic understanding that can be difficult to obtain experimentally.
By studying these computational descriptors, a deeper understanding of the structure-reactivity relationship of this compound can be achieved, guiding its use in chemical synthesis and materials science. researchgate.netresearchgate.net
Applications in Contemporary Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Complex Molecule Construction
3-Bromo-4-isobutylbenzoic acid and its close structural analogs are valuable intermediates in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromine atom and the carboxylic acid group offer orthogonal handles for sequential chemical modifications, such as cross-coupling reactions and esterifications.
A significant application highlighting its role as a key intermediate is in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. researchgate.netnih.gov While various synthetic routes to Febuxostat exist, many involve the construction of a core scaffold that is structurally related to this compound. For instance, the synthesis of the crucial intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, is achieved from 4-hydroxybenzonitrile (B152051) through a sequence of bromination and oxyalkylation with an isobutyl group. nih.govacs.org This underscores the importance of the 3-bromo-4-isobutylphenyl moiety in the assembly of this complex and biologically active molecule. The presence of the bromo substituent allows for further structural elaboration, for example, through palladium-catalyzed cross-coupling reactions to introduce additional complexity.
Development of Novel Chemical Derivatives for Specific Applications
The strategic placement of the bromo and isobutyl groups on the benzoic acid ring allows for the rational design and synthesis of novel derivatives with tailored properties for specific applications. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, while the bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
An important example of a derivative with a specific application is the aforementioned 3-bromo-4-isobutyloxyphenyl carbothioamide, a key precursor to Febuxostat. nih.govacs.org The synthesis of this derivative from a related starting material demonstrates how the core structure can be modified to introduce a thioamide group, which is essential for the subsequent cyclization to form the thiazole (B1198619) ring of Febuxostat.
Furthermore, the conversion of the carboxylic acid group into an ester, such as methyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid, illustrates a common derivatization strategy. google.com Such derivatives can offer advantages in terms of solubility, reactivity, and ease of purification in subsequent synthetic steps.
Precursor in the Synthesis of Advanced Functional Materials
Substituted benzoic acids are recognized for their potential in the development of advanced functional materials, including liquid crystals and specialized polymers. The rigid aromatic core of this compound, combined with the potential for intermolecular interactions through its carboxylic acid group, makes it a candidate for the design of such materials.
Research has shown that benzoic acid derivatives are fundamental components in the formation of liquid crystals. nih.govtandfonline.comacademie-sciences.fr The ability of the carboxylic acid groups to form strong hydrogen bonds can lead to the self-assembly of molecules into ordered, mesomorphic phases. nih.govtandfonline.com By modifying the substituents on the benzoic acid ring, the properties of the resulting liquid crystalline materials, such as their thermal stability and mesophase behavior, can be finely tuned. nih.govacademie-sciences.fr While direct studies on the liquid crystalline properties of this compound are not extensively reported, the general principles governing benzoic acid-based liquid crystals suggest its potential in this area. nih.govtandfonline.comacademie-sciences.fr
Monomer or Additive in Polymer Chemistry
In the realm of polymer chemistry, substituted benzoic acids can function as monomers or as initiators for polymerization reactions. The carboxylic acid functionality can participate in condensation polymerizations to form polyesters and polyamides. Aromatic polyesters, in particular, are a class of high-performance polymers known for their thermal stability and mechanical strength.
While there is no specific documentation of this compound being used as a monomer in a commercial polymer, the principles of polyester (B1180765) synthesis from aromatic carboxylic acids are well-established. Additionally, substituted benzoic acids have been explored as initiators in radical polymerization processes. For instance, carboxylic acid-bearing initiators have been prepared by the bromination of commercially available starting materials for use in atom transfer radical polymerization (ATRP), a controlled polymerization technique. This suggests a potential application for this compound or its derivatives as initiators to produce polymers with a defined architecture and a terminal carboxylic acid group for further functionalization.
Utilization in the Design and Synthesis of Catalytic Ligands
The development of novel ligands is crucial for advancing the field of catalysis. Substituted benzoic acids can serve as precursors for ligands that can coordinate with metal centers to form active catalysts. The carboxylic acid group can act as an anchor point for coordination, and the substituents on the aromatic ring can be used to modulate the steric and electronic properties of the resulting catalyst.
Studies have demonstrated the use of substituted benzoic acids in various catalytic systems. For example, iridium-catalyzed C-H bond functionalization of benzoic acids has been reported, where the carboxylic acid group directs the catalytic activity to a specific position on the aromatic ring. acs.orgnih.govresearchgate.net Furthermore, palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives has been achieved using a sulfonamide-based template. nih.gov These examples highlight the utility of the benzoic acid scaffold in directing catalytic transformations. Although a specific catalytic ligand derived directly from this compound is not prominently featured in the literature, its structure suggests potential for such applications. The isobutyl group could influence the steric environment around a metal center, while the bromine atom could be used as a handle to link the benzoic acid moiety to a larger ligand framework.
Contributions to Fragrance and Flavor Chemistry as a Chemical Intermediate
Aromatic compounds with isobutyl substituents are known to contribute to various scents and flavors. researchgate.net In the fragrance industry, intermediates that can be efficiently converted into desired aroma compounds are of high value.
A notable example is the synthesis of the fragrance ingredient Silvial®, which has a powerful muguet (lily-of-the-valley) scent. researchgate.net Research has shown that 4-isobutylbenzaldehyde (B42465) is a valuable precursor for Silvial®. researchgate.net Importantly, 4-isobutylbenzaldehyde can be synthesized from 4-isobutylbenzoic acid through the reduction of the corresponding acyl chloride, which is in turn prepared from the carboxylic acid. researchgate.net This established synthetic route from a closely related benzoic acid derivative strongly suggests the potential of this compound as an intermediate in the fragrance industry. The isobutyl group is a key structural feature for the desired scent profile, and the bromo- and carboxyl- functionalities provide the necessary reactive sites for the synthesis of fragrance molecules.
Biocatalysis and Enzymatic Transformations Involving 3 Bromo 4 Isobutylbenzoic Acid Analogues
Cytochrome P450-Mediated Oxidation of Related Benzoic Acid Scaffolds
Cytochrome P450 (CYP) enzymes are a versatile family of heme-containing monooxygenases capable of catalyzing a wide array of oxidative reactions, including the hydroxylation of C-H bonds in aromatic compounds. nih.govnih.gov These enzymes are central to drug metabolism and have been extensively studied for their potential in biocatalysis. portlandpress.com The oxidation of substituted benzoic acids is a well-documented capability of certain P450s, particularly those from bacteria, which have evolved to utilize such compounds as carbon sources. nih.gov
The ability of a cytochrome P450 enzyme to act on a specific substrate is determined by the architecture and chemical environment of its active site. For enzymes that recognize benzoic acid scaffolds, a combination of hydrophobic and polar interactions is crucial for orienting the substrate for catalysis. uq.edu.au
Carboxylate Group Interaction: The benzoic acid's carboxylate group is a key recognition element. In enzymes like CYP199A4 from Rhodopseudomonas palustris, this charged group interacts with polar and basic amino acid residues, such as serine, at the entrance of the active site. nih.govuq.edu.au This interaction is critical for optimal substrate binding and turnover. uq.edu.au Altering the carboxylate to other functional groups like an amide, aldehyde, alcohol, or nitro group dramatically reduces binding affinity. uq.edu.au
Hydrophobic Interactions: The benzene (B151609) ring and its substituents, such as the isobutyl group in a 3-bromo-4-isobutylbenzoic acid analogue, would fit into a hydrophobic pocket within the active site. uq.edu.au In enzymes like CYP199A2, this pocket is lined with hydrophobic residues like phenylalanine, which position the substrate over the heme iron. nih.gov
Interactive Table: Key Interactions in P450 Active Sites for Benzoic Acid Recognition
| Enzyme | Key Active Site Residues | Substrate Moiety Interaction | Reference |
|---|---|---|---|
| CYP199A4 | Polar and basic amino acids | Carboxylate group of benzoic acid | uq.edu.au |
| CYP199A2 | Hydrophobic residues (e.g., Phenylalanine) | Benzene ring and alkyl substituents | nih.gov |
| CYP199A2 | Ser97, Ser247 | Carboxylate oxygens | nih.gov |
A hallmark of enzymatic catalysis is regioselectivity—the ability to modify a specific position on a molecule. P450 enzymes excel at this, typically hydroxylating aromatic compounds at the ortho- or para-positions relative to an activating group, while meta-hydroxylation is rare. cjcatal.com The precise location of oxidation is dictated by how the substrate is positioned relative to the highly reactive iron-oxo species at the enzyme's core.
Aliphatic Hydroxylation: For many substituted benzoic acids, P450s preferentially oxidize the alkyl side chain rather than the aromatic ring. For example, CYP199A2 converts 4-ethylbenzoic acid primarily into 4-(1-hydroxyethyl)-benzoic acid, indicating hydroxylation at the benzylic (α-carbon) position. nih.gov Similarly, studies on 4-isobutylbenzoic acid with CYP199A4 showed hydroxylation at both the benzylic position (54%) and the tertiary Cβ position (41%). nih.gov This suggests that an analogue like this compound would likely undergo hydroxylation on the isobutyl group.
Aromatic Hydroxylation: While often secondary to aliphatic oxidation, aromatic hydroxylation can occur. nih.gov The mechanism can proceed through the formation of an arene oxide intermediate. cjcatal.com The electronic properties of the ring substituents influence the site of attack.
Desaturation: Besides hydroxylation, P450 enzymes can also catalyze desaturation, forming a double bond. CYP199A4 acting on 4-ethylbenzoic acid produces not only the hydroxylated product but also 4-vinylbenzoic acid. nih.govnih.gov The balance between hydroxylation and desaturation is influenced by factors like C-H bond strengths and the precise positioning of the alkyl group within the active site. nih.gov For 4-isobutylbenzoic acid, however, desaturation is a minor pathway, yielding very little alkene (5%). nih.gov
The presence of a halogen, such as the bromine atom in this compound, can significantly influence the outcome of enzymatic transformations.
Electronic Effects: Halogens are electron-withdrawing groups. This electronic influence can affect the reactivity of both the aromatic ring and adjacent alkyl side chains. For instance, the presence of a halogen on a side chain can disfavor desaturation pathways compared to their non-halogenated counterparts. uq.edu.auadelaide.edu.au
Steric and Positional Effects: A halogen atom can alter how a substrate binds in the active site. Studies with CYP199A4 and various 4-(2'-haloethyl)benzoic acids have shown that the halogen's presence can change the substrate's orientation, which in turn affects the distribution of metabolic products. uq.edu.auadelaide.edu.au While CYP199A4 did not oxidize 4-halobenzoic acids directly, it efficiently oxidized 4-chloromethyl- and 4-bromomethyl-benzoic acids at the α-carbon. uq.edu.auadelaide.edu.au This indicates that the enzyme can tolerate a halogen on the side chain and still perform catalysis.
Dehalogenation: In some cases, P450 enzymes can catalyze dehalogenation reactions, although this is not always the primary pathway. nih.gov Oxidative dehalogenation involves the concomitant incorporation of a hydroxyl group and the elimination of the halide. nih.gov
Interactive Table: Products of P450-Mediated Oxidation of Benzoic Acid Analogues
| Substrate | Enzyme | Major Products | Reference |
|---|---|---|---|
| 4-Ethylbenzoic acid | CYP199A2 | 4-(1-Hydroxyethyl)-benzoic acid, 4-Vinylbenzoic acid | nih.gov |
| 4-Isobutylbenzoic acid | CYP199A4 | Benzylic hydroxylation product (54%), Cβ hydroxylation product (41%) | nih.gov |
| 4-Chloromethyl-benzoic acid | CYP199A4 | 4-Formylbenzoic acid (via α-carbon hydroxylation) | uq.edu.auadelaide.edu.au |
| 4-Bromomethyl-benzoic acid | CYP199A4 | 4-Formylbenzoic acid (via α-carbon hydroxylation) | uq.edu.auadelaide.edu.au |
Biotransformation Pathways by Other Enzyme Systems
While cytochrome P450s are a major focus, other enzyme systems are also capable of transforming aromatic acids and their derivatives. The degradation of ibuprofen (B1674241), which shares the isobutylphenyl moiety with this compound, has been studied in various microorganisms and provides clues to potential biotransformation pathways.
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate and are key players in the bacterial degradation of aromatic compounds. unesp.br They are often involved in the initial ring-opening steps of aromatic catabolism. nih.gov
Dehydrogenases and Oxidoreductases: Following initial oxidation by P450s or other monooxygenases, dehydrogenases can further oxidize hydroxylated intermediates. For example, in ibuprofen metabolism, a hydroxylated intermediate is converted to carboxy-ibuprofen by cytosolic dehydrogenases. nih.gov Transcriptome analysis of fungi exposed to ibuprofen has shown upregulation of dehydrogenase and oxidoreductase genes. nih.gov
Hydrolytic Enzymes: Esterases and amidases can cleave corresponding functional groups. In one study, a Streptomyces species was found to transform ibuprofen into ibuprofen amide. acs.org
Fungal Metabolism: Fungi, in particular, have diverse metabolic pathways for aromatic compounds. portlandpress.com A strain of Apiotrichum sp. was shown to effectively transform ibuprofen, primarily through hydroxylation reactions. nih.gov
Potential for Enzyme Engineering and Directed Evolution
The natural catalytic abilities of enzymes are often not optimal for industrial applications or for acting on non-natural substrates like this compound. Enzyme engineering and directed evolution offer powerful strategies to overcome these limitations. nih.gov
Expanding Substrate Scope: Site-directed mutagenesis can be used to alter the substrate specificity of an enzyme. For example, mutating a single amino acid (S244D) in CYP199A4 expanded its substrate range beyond benzoic acids to other substituted benzenes. nih.govuq.edu.au
Enhancing Catalytic Activity: Directed evolution, which mimics natural selection in the laboratory, can be used to generate enzyme variants with significantly improved catalytic efficiency (kcat/Km). nih.gov Random mutagenesis followed by high-throughput screening has been successfully applied to P450s to create novel catalysts for specific reactions. portlandpress.comnih.gov For instance, variants of P450 BM3 have been evolved to hydroxylate a wide range of substrates, including gaseous alkanes. caltech.edu
Controlling Selectivity: Engineering efforts can also be directed at altering the regioselectivity or stereoselectivity of an enzyme. Mutations outside of the active site have been shown to influence catalytic function, highlighting that a comprehensive approach to engineering is often required. nih.govnih.gov This could potentially be used to favor aromatic hydroxylation over aliphatic hydroxylation for analogues of this compound, or to produce a single stereoisomer of a hydroxylated product. The development of machine learning algorithms to guide the design of enzyme libraries is further accelerating the pace of enzyme engineering. escholarship.org
Environmental and Green Chemistry Considerations in the Context of 3 Bromo 4 Isobutylbenzoic Acid
Degradation Pathways in Chemical and Biological Systems
The environmental persistence of 3-Bromo-4-isobutylbenzoic acid is largely determined by its susceptibility to degradation through biotic and abiotic processes. Halogenated organic compounds, including brominated varieties, are often of environmental concern due to their potential for persistence and bioaccumulation. nih.govcapes.gov.br
Biological Degradation:
The biodegradation of this compound in microbial systems is anticipated to proceed through a combination of pathways known for substituted benzoic acids and alkylbenzenes. A primary and crucial step in the breakdown of many halogenated aromatic compounds is reductive dehalogenation , where the bromine atom is removed from the aromatic ring. medchemexpress.comnih.gov This process is often the initial step in the anaerobic biodegradation of brominated benzoic acids.
Following or preceding dehalogenation, the isobutyl side chain is a likely target for microbial oxidation. The typical pathway for the degradation of n-alkyl side chains on aromatic rings is β-oxidation . nih.gov This process involves the sequential removal of two-carbon units from the alkyl chain, which has been oxidized to a carboxylic acid. In the case of the isobutyl group, initial oxidation to a terminal carboxylic acid would be followed by the β-oxidation cascade.
The aromatic ring itself can be cleaved by various microbial dioxygenase enzymes, typically after the removal of the halogen and modification of the alkyl side chain. The resulting intermediates are then funneled into central metabolic pathways. For instance, studies on the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida have shown the formation of catechol derivatives, which are then subject to ring cleavage. nih.gov A similar pathway could be plausible for the debrominated and oxidized counterpart of this compound.
Chemical Degradation:
Abiotic degradation pathways in the environment, such as photolysis (degradation by light), may also contribute to the breakdown of this compound. nih.gov The presence of the bromine atom and the aromatic ring suggests potential for photodegradation, although the specific rates and products would depend on environmental conditions.
The following table summarizes the likely degradation steps, though it is important to note that the specific intermediates and the order of events can vary depending on the microbial species and environmental conditions.
| Degradation Step | Description | Potential Intermediate(s) |
| Reductive Dehalogenation | Removal of the bromine atom from the aromatic ring. | 4-Isobutylbenzoic acid |
| Side-Chain Oxidation | Oxidation of the isobutyl group, likely initiating with terminal methyl group oxidation followed by β-oxidation. | Phenylacetic acid derivatives |
| Aromatic Ring Cleavage | Opening of the benzene (B151609) ring by microbial enzymes. | Aliphatic dicarboxylic acids |
Principles of Atom Economy and Reaction Efficiency in Synthesis
The efficiency of a chemical synthesis is a cornerstone of green chemistry, with atom economy being a key metric. echemi.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. nih.govmasterorganicchemistry.com A higher atom economy signifies a more efficient process with less waste generation. tcichemicals.com
A plausible and common method for the synthesis of this compound is the direct electrophilic bromination of 4-isobutylbenzoic acid. This reaction typically uses molecular bromine (Br₂) and a catalyst, often in a solvent like acetic acid.
To calculate the theoretical atom economy for this reaction, we use the molecular weights of the reactants and the desired product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Isobutylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | Reactant |
| Bromine | Br₂ | 159.81 | Reactant |
| This compound | C₁₁H₁₃BrO₂ | 257.12 | Desired Product |
| Hydrogen bromide | HBr | 80.91 | Byproduct |
Atom Economy Calculation:
Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100
Atom Economy = (257.12 / (178.23 + 159.81)) x 100 Atom Economy = (257.12 / 338.04) x 100 Atom Economy ≈ 76.06%
Sustainable Synthetic Route Design and Solvent Selection
Designing more sustainable synthetic routes for this compound involves addressing the hazards of the reagents, minimizing waste, and choosing environmentally benign solvents.
Sustainable Brominating Agents:
The use of molecular bromine (Br₂) poses significant safety and environmental risks due to its high toxicity and reactivity. chemicalbook.com Green chemistry seeks alternatives to the direct use of Br₂. One approach is the in situ generation of bromine from less hazardous sources. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce bromine directly in the reaction mixture, avoiding the handling and storage of large quantities of Br₂. chemicalbook.com This method has been successfully applied in continuous flow reactors, which further enhances safety. byjus.com
Solvent Selection:
For the bromination of aromatic compounds, solvents like dimethyl carbonate (DMC) have been identified as greener alternatives. researchgate.net DMC is biodegradable and has low toxicity. Water is another highly desirable green solvent due to its availability, non-toxicity, and non-flammability. capes.gov.br The use of an aqueous system with a suitable catalyst, such as AlBr₃-Br₂, has been shown to be effective for the bromination of some aromatic compounds, with the potential for catalyst recovery and reuse. capes.gov.br
A comparison of potential solvents for the synthesis of this compound is presented below:
| Solvent | Green Chemistry Considerations |
| Acetic Acid | Commonly used, but corrosive and contributes to waste. |
| Chlorinated Solvents (e.g., Dichloromethane) | Often effective but are toxic and environmentally persistent. |
| Dimethyl Carbonate (DMC) | A greener alternative; biodegradable with low toxicity. researchgate.net |
| Water | The most environmentally benign solvent, though substrate solubility can be a challenge. capes.gov.br |
Alternative Synthetic Strategies:
Q & A
Q. How can cross-coupling reactions functionalize this compound for complex molecule synthesis?
- Answer : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties at the bromine site. Ullmann-type reactions form biaryl ethers. Use Pd catalysts (e.g., Pd(PPh)) and optimize ligand systems to mitigate steric hindrance from the isobutyl group. These intermediates are valuable in pharmaceutical synthesis (e.g., isoindolinones ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
